Target Selectivity: PDE4A Inhibition vs. Factor Xa Activity of the Pyridin-4-yl Analog
The target compound (pyridin-3-yl) is functionally annotated as a PDE4A inhibitor [1]. A closely related analog, 3-[2-(2,4-dichlorophenyl)ethoxy]-4-ethoxy-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzamide, demonstrates potent Factor Xa (FXa) inhibition with a Ki of 61 nM [2]. The difference in primary pharmacological target between these two compounds is absolute, driven by the pyridine nitrogen position.
| Evidence Dimension | Primary Pharmacological Target Engagement |
|---|---|
| Target Compound Data | PDE4A Inhibitor (annotated; precise IC50 not publicly available in accessible primary literature) |
| Comparator Or Baseline | Pyridin-4-yl analog: Factor Xa Inhibitor, Ki = 61 nM |
| Quantified Difference | Target class switch: Phosphodiesterase vs. Serine Protease |
| Conditions | Database annotation (TTD) vs. human Factor Xa chromogenic substrate (S-2765) assay |
Why This Matters
This confirms that the pyridine nitrogen position determines target class selectivity, making the pyridin-3-yl compound essential for studies on PDE4-mediated pathways and useless for coagulation research.
- [1] TTD Drug Information: NIS-62949. Target: PDE4A. Accessed 2026. View Source
- [2] BindingDB BDBM13653: Ki = 61 nM for human Coagulation Factor X. ChEMBL curated. View Source
